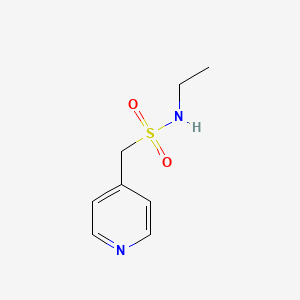
N-ethyl-1-(pyridin-4-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(pyridin-4-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antimicrobial properties. This compound, in particular, has a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(pyridin-4-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with sulfonamide precursors. One common method is the reaction of pyridine-4-amine with ethyl methanesulfonate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like triethylamine is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-1-(pyridin-4-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-ethyl-1-(pyridin-4-yl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug candidate for treating bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-ethyl-1-(pyridin-4-yl)methanesulfonamide involves its interaction with microbial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-ethyl-1-(pyridin-4-yl)methanesulfonamide is unique due to its specific structure, which combines the properties of both pyridine and sulfonamide groups. This combination enhances its antimicrobial activity and makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H12N2O2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
N-ethyl-1-pyridin-4-ylmethanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)7-8-3-5-9-6-4-8/h3-6,10H,2,7H2,1H3 |
Clé InChI |
OCJDGOFGZRAMON-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)CC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-](/img/structure/B13952962.png)
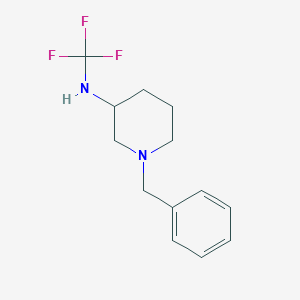
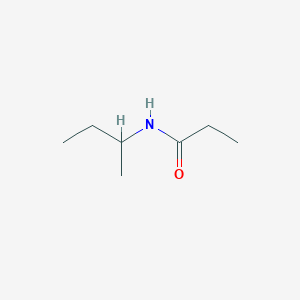
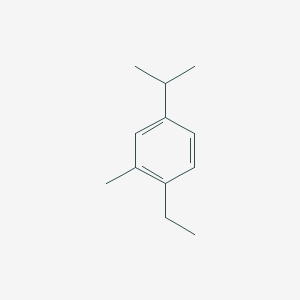
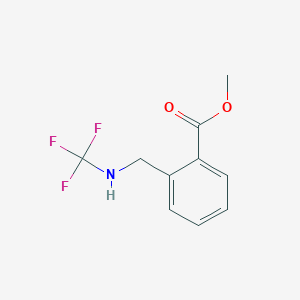

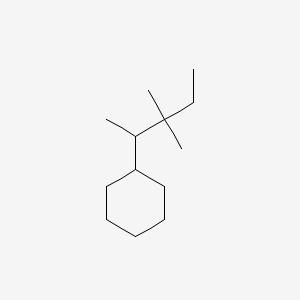

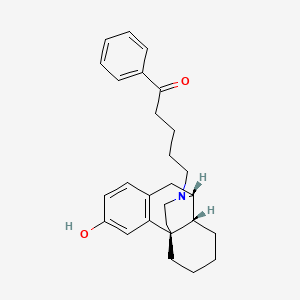
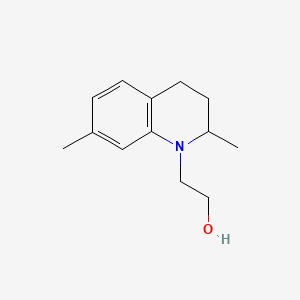
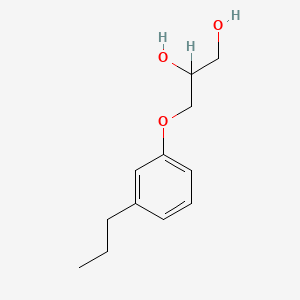
![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)
![2-[5-(5-bromofuran-2-carbonyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13953053.png)
